Ethyl (2-chloro-4-fluorophenoxy)acetate
Overview
Description
Ethyl (2-chloro-4-fluorophenoxy)acetate is an organic compound with the molecular formula C10H10ClFO3. It is a halogenated ester, commonly used in various chemical reactions and industrial applications. The compound is known for its unique chemical properties, which make it valuable in scientific research and industrial processes.
Scientific Research Applications
Ethyl (2-chloro-4-fluorophenoxy)acetate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
Target of Action
The primary target of Ethyl (2-chloro-4-fluorophenoxy)acetate is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll .
Mode of Action
This compound acts by inhibiting the activity of Protox . This inhibition disrupts the heme and chlorophyll biosynthesis pathway, leading to the accumulation of protoporphyrin IX, a photodynamic compound .
Biochemical Pathways
The affected pathway is the heme and chlorophyll biosynthesis pathway . The inhibition of Protox leads to the accumulation of protoporphyrin IX. When exposed to light, protoporphyrin IX produces reactive oxygen species, causing lipid peroxidation and cell membrane damage .
Biochemical Analysis
Biochemical Properties
Ethyl (2-chloro-4-fluorophenoxy)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes, such as protoporphyrinogen oxidase, which is crucial in the biosynthesis of heme . This inhibition can lead to the accumulation of protoporphyrin IX, which can have various downstream effects on cellular processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function . Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby influencing cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to protoporphyrinogen oxidase results in the inhibition of this enzyme, which in turn affects the biosynthesis of heme . This binding interaction can also lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall activity and efficacy of this compound, as well as its potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its overall activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization is important for its interaction with specific biomolecules and its overall mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2-chloro-4-fluorophenoxy)acetate can be synthesized through the reaction of 2-chloro-4-fluorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-chloro-4-fluorophenol+ethyl chloroacetateK2CO3,solventEthyl (2-chloro-4-fluorophenoxy)acetate
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-chloro-4-fluorophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be hydrolyzed to form the corresponding acid.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the ester group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Hydrolysis: 2-chloro-4-fluorophenoxyacetic acid.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: 2-chloro-4-fluorophenoxyethanol.
Comparison with Similar Compounds
Ethyl (2-chloro-4-fluorophenoxy)acetate can be compared with other halogenated esters, such as:
- Ethyl (2-chloro-4-bromophenoxy)acetate
- Ethyl (2-chloro-4-iodophenoxy)acetate
- Ethyl (2-chloro-4-methylphenoxy)acetate
Uniqueness
The presence of both chlorine and fluorine atoms in this compound imparts unique chemical properties, such as increased reactivity and stability, compared to similar compounds with different halogen substitutions. This makes it particularly valuable in specific synthetic and industrial applications.
References
Properties
IUPAC Name |
ethyl 2-(2-chloro-4-fluorophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTLJDPEVFSUKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403738 | |
Record name | ethyl (2-chloro-4-fluorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1716-85-4 | |
Record name | ethyl (2-chloro-4-fluorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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